(4-Bromobutoxy)(tert-butyl)diphenylsilane
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-bromobutoxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrOSi/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,10-11,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJFURCPQBGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromobutoxy Tert Butyl Diphenylsilane
Established Preparative Routes and Reaction Mechanisms
The principal route for synthesizing (4-Bromobutoxy)(tert-butyl)diphenylsilane involves the covalent linking of a silicon atom to the oxygen of an alcohol, forming a stable silyl (B83357) ether. This process utilizes a halogenated alcohol precursor, which provides the necessary carbon backbone and the bromo-functional group.
The core of the synthesis is the silylation of an alcohol, specifically 4-bromo-1-butanol, with a suitable silylating agent, which in this case is tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction mechanism is a nucleophilic substitution, typically proceeding through an SN2-type pathway. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic silicon atom of the silyl chloride. This attack results in the displacement of the chloride leaving group and the formation of the Si-O bond characteristic of a silyl ether.
To facilitate this reaction and neutralize the hydrochloric acid byproduct, a base is required. Common choices include tertiary amines like triethylamine (B128534) or more potent Lewis base catalysts such as imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP). The base can activate the silylating agent by forming a more reactive intermediate (e.g., a silylimidazolium salt), thereby increasing the rate of the reaction.
The starting material for this synthesis is the bifunctional compound 4-bromo-1-butanol. guidechem.comnih.gov This precursor provides both the four-carbon alkoxy chain and the terminal bromine atom. The presence of both a hydroxyl group and a bromoalkyl group in the same molecule allows it to be used in orthogonal synthetic strategies, where the silyl ether serves as a protecting group for the alcohol while the bromide acts as a leaving group for subsequent nucleophilic substitution or coupling reactions.
4-Bromo-1-butanol is commonly prepared from butane-1,4-diol. guidechem.comlookchem.com One established method involves reacting butane-1,4-diol with hydrobromic acid (HBr), often under conditions of azeotropic distillation to remove the water formed during the reaction, which drives the equilibrium towards the product. lookchem.com
Optimization of Synthetic Parameters for Yield and Purity
Achieving high yield and purity in the synthesis of this compound is contingent upon the careful control of several reaction parameters. The choice of solvent, reaction temperature, duration, and the specific reagents used all play critical roles in the efficiency of the silylation process.
The choice of solvent significantly influences the rate and efficiency of the silylation reaction. acs.org Studies on analogous silylation reactions have demonstrated a strong dependence on solvent polarity and coordinating ability.
Polar Aprotic Solvents: Lewis basic solvents such as dimethylformamide (DMF) are known to accelerate silylation reactions significantly. acs.orgacs.org DMF can act as a catalyst itself by activating the silyl chloride, leading to faster reaction times compared to non-polar solvents. acs.org
Apolar Solvents: Solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are also commonly used. acs.org In these less polar environments, the effect of added Lewis base catalysts like DMAP becomes much more pronounced, as the solvent does not compete in activating the silylating agent. acs.org While reactions may be slower, the use of apolar solvents can sometimes lead to higher selectivity when multiple reactive sites are present in a molecule. acs.org
| Solvent | Relative Reaction Rate | Catalyst Effect | Selectivity Profile |
| Dimethylformamide (DMF) | High | Less pronounced | Lower |
| Dichloromethane (DCM) | Moderate to Low | Highly pronounced | Higher |
| Acetonitrile (CH3CN) | Moderate | Pronounced | Intermediate |
| Tetrahydrofuran (B95107) (THF) | Moderate | Pronounced | Intermediate |
Reaction temperature and duration are interdependent parameters that must be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.
Silylation reactions are often conducted at room temperature or with gentle heating. However, temperature can be a tool to control selectivity. For instance, in reactions involving substrates with multiple hydroxyl groups, lowering the temperature can enhance the selectivity for the primary alcohol over secondary ones. acs.org In the case of synthesizing this compound from a primary alcohol, the primary goal is to drive the reaction to completion. Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point at which the starting alcohol has been fully consumed, establishing the optimal reaction time.
| Temperature (°C) | Effect on Rate | Effect on Selectivity (Primary vs. Secondary) | General Application |
| -78 to 0 | Slower | Increased | High-selectivity transformations |
| 20 to 25 (Room Temp) | Moderate | Standard | General purpose synthesis |
| > 25 | Faster | Decreased | Forcing reactions with sterically hindered alcohols |
The choice and amount of base or catalyst are critical for an efficient reaction. While a stoichiometric amount of a non-nucleophilic base like triethylamine is often used to scavenge the HCl byproduct, a catalytic amount of a more nucleophilic base can dramatically increase the reaction rate.
Imidazole: Frequently used in silylations, imidazole reacts with the silyl chloride to form a highly reactive silylimidazolium intermediate. This intermediate is then more readily attacked by the alcohol.
4-(Dimethylamino)pyridine (DMAP): DMAP is a hypernucleophilic catalyst that is significantly more active than pyridine (B92270) or imidazole. acs.org It operates by a similar mechanism, forming a highly reactive N-silylated pyridinium (B92312) species. Even in small, catalytic quantities, it can lead to a substantial increase in the reaction rate, particularly in apolar solvents. acs.org
The stoichiometry of the reagents is also important. A slight excess of the silylating agent and the base is often employed to ensure that the limiting reactant, the more valuable 4-bromo-1-butanol, is completely converted to the desired product.
| Reagent | Role | Typical Amount | Impact on Reaction |
| Triethylamine (Et3N) | Base (HCl Scavenger) | Stoichiometric (≥1 eq) | Neutralizes acid byproduct |
| Imidazole | Catalyst/Base | Stoichiometric or Catalytic | Forms reactive silylimidazolium intermediate |
| 4-DMAP | Hypernucleophilic Catalyst | Catalytic (0.01-0.1 eq) | Dramatically accelerates reaction rate |
| tert-Butyldiphenylsilyl chloride | Silylating Agent | Stoichiometric (~1.1 eq) | Provides the silyl protecting group |
Stereoselective Synthesis of Chiral Analogues
The creation of chiral analogues of this compound hinges on the preparation of enantiomerically enriched precursors, specifically chiral 4-bromo-butan-1-ol derivatives. These chiral alcohols can then be silylated with (tert-butyl)diphenylsilyl chloride to yield the final target molecules. The primary strategies for accessing these chiral precursors involve the asymmetric reduction of corresponding prochiral ketones and the kinetic resolution of racemic haloalcohols.
One prominent approach is the asymmetric hydrogenation of α-halogenated ketones. This method has been shown to be highly effective for producing chiral halohydrins with excellent enantioselectivity and diastereoselectivity. rsc.org For instance, the iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones can proceed via dynamic kinetic resolution, affording cis-vicinal halohydrins in high yields and optical purities. rsc.org Although not specifically demonstrated on a 4-bromobutan-1-ol precursor, the principles are applicable to the asymmetric reduction of a suitably substituted 4-bromo-1-ketobutane derivative.
Another powerful technique is the enzymatic kinetic resolution of racemic alcohols. Lipases are frequently employed for this purpose, selectively acylating one enantiomer of a racemic alcohol, thereby allowing for the separation of the unreacted enantiomerically enriched alcohol and the acylated product. nih.gov This method has been extensively studied for various secondary alcohols, including those with halogen substituents. The success of this approach depends on the substrate specificity of the lipase (B570770) and the optimization of reaction conditions to achieve a high enantiomeric excess (ee).
Furthermore, the stereoselective synthesis of chiral halohydrins can be achieved through the Sharpless asymmetric epoxidation of an appropriate allylic alcohol, followed by a regioselective ring-opening with a halide source. This multi-step process allows for precise control over the stereochemistry of the resulting halohydrin. nih.gov
Below are detailed research findings for methodologies that could be adapted for the synthesis of chiral precursors to this compound analogues.
Asymmetric Reduction of Prochiral Haloketones
The asymmetric reduction of prochiral ketones containing a halogen atom is a direct route to chiral haloalcohols. Various catalytic systems have been developed for this transformation, often employing transition metals with chiral ligands.
A study on the asymmetric reduction of 2-haloacetophenones using an alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH) and its mutants has demonstrated the feasibility of producing enantiopure 2-halo-1-arylethanols. nih.gov The stereoselectivity of the reduction was found to be dependent on the specific mutant used and the nature of the substituent on the aromatic ring. For example, the P84S/I86A mutant consistently produced the (R)-enantiomer, while the ΔP84/A85G mutant favored the (S)-enantiomer for several substrates. nih.gov
Table 1: Asymmetric Reduction of para-Substituted 2-Chloroacetophenones using TeSADH Mutants nih.gov
| Substrate (Ketone) | Mutant | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-chloro-4′-fluoroacetophenone | P84S/I86A | (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol | >99 | >99 |
| 2-chloro-4′-fluoroacetophenone | ΔP84/A85G | (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol | >99 | >99 |
| 2-chloro-4′-chloroacetophenone | P84S/I86A | (R)-2-chloro-1-(4′-chlorophenyl)-1-ethanol | 45 | >99 |
| 2-chloro-4′-chloroacetophenone | ΔP84/A85G | (S)-2-chloro-1-(4′-chlorophenyl)-1-ethanol | 20 | >99 |
| 2-chloro-4′-bromoacetophenone | P84S/I86A | (R)-2-chloro-1-(4′-bromophenyl)-1-ethanol | >99 | >99 |
| 2-chloro-4′-bromoacetophenone | ΔP84/A85G | (S)-2-chloro-1-(4′-bromophenyl)-1-ethanol | >99 | >99 |
Data sourced from a study on the asymmetric reduction of 2-haloacetophenones. nih.gov
Enzymatic Kinetic Resolution of Racemic Haloalcohols
Kinetic resolution is a widely used strategy for separating enantiomers of a racemic mixture. In the context of producing chiral precursors for this compound analogues, the enzymatic kinetic resolution of a racemic substituted 4-bromobutan-1-ol would be a key step.
Lipase-catalyzed acylation is a common method for the kinetic resolution of racemic alcohols. The enzyme selectively acylates one enantiomer at a faster rate, leaving the other enantiomer in excess. A well-documented example is the kinetic resolution of (±)-1-phenylethanol using Novozyme 435 (a commercially available immobilized lipase B from Candida antarctica). nih.gov While not a haloalcohol, the principles and conditions of this reaction provide a strong starting point for developing a resolution protocol for a racemic 4-bromobutanol derivative.
Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol nih.gov
| Substrate Concentration (mM) | Biocatalyst Loading (mg/mL) | Temperature (°C) | Reaction Time (min) | Substrate Enantiomeric Excess (ees, %) |
| 240 | 11 | 42 | 75 | 100 |
Data from a study optimizing the kinetic resolution of (R,S)-1-phenylethanol. nih.gov
The successful application of these methodologies to a suitably functionalized 4-bromobutan-1-ol precursor would yield the desired chiral intermediate. Subsequent protection of the chiral alcohol with a (tert-butyl)diphenylsilyl group would then provide the target chiral analogue of this compound. The choice of synthetic route would depend on the availability of the starting materials and the desired enantiomer.
Transformational Chemistry and Reaction Pathways of 4 Bromobutoxy Tert Butyl Diphenylsilane
Nucleophilic Substitution Reactions Involving the Bromide Moiety
The primary alkyl bromide in (4-Bromobutoxy)(tert-butyl)diphenylsilane serves as an excellent electrophile for nucleophilic substitution reactions. The carbon-bromine bond is readily targeted by various nucleophiles, enabling the introduction of a wide array of functional groups at the terminus of the butoxy chain, while the sterically hindered and chemically robust TBDPS ether protects the hydroxyl functionality.
Alkylation Strategies for Carbon-Heteroatom Bond Formation
The compound is an effective alkylating agent for heteroatom nucleophiles, facilitating the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. These reactions typically proceed via an SN2 mechanism, wherein a nucleophile displaces the bromide leaving group.
Carbon-Oxygen (C-O) Bond Formation: Phenols and alkoxides can be alkylated to form aryl and alkyl ethers, respectively. The reaction is generally carried out in the presence of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. These conditions deprotonate the phenol (B47542) or alcohol, generating a potent nucleophile that subsequently attacks the electrophilic carbon bearing the bromine atom. This strategy is valuable for linking molecules to a protected four-carbon chain. nih.govresearchgate.netresearchgate.netosti.gov
Carbon-Nitrogen (C-N) Bond Formation: Nitrogen nucleophiles, including ammonia, primary and secondary amines, and azide (B81097) salts, can be alkylated to produce the corresponding amines and alkyl azides. For example, reaction with sodium azide in DMF provides a straightforward route to tert-butyl((4-azidobutoxy)diphenylsilane). This azide derivative is a versatile intermediate that can be further transformed, for instance, into a primary amine via reduction.
Carbon-Sulfur (C-S) Bond Formation: Thiolates, generated by deprotonating thiols with a suitable base, readily react to form thioethers (sulfides). nih.gov This transformation provides a reliable method for introducing sulfur-containing functionalities.
| Nucleophile (Nu-H) | Product Structure | Bond Formed | Typical Reaction Conditions |
|---|---|---|---|
| Phenol (ArOH) | ArO-(CH₂)₄-OTBDPS | C-O | K₂CO₃ or Cs₂CO₃, DMF, 60-80 °C |
| Amine (R₂NH) | R₂N-(CH₂)₄-OTBDPS | C-N | K₂CO₃, CH₃CN, reflux |
| Sodium Azide (NaN₃) | N₃-(CH₂)₄-OTBDPS | C-N | DMF, 80 °C |
| Thiol (RSH) | RS-(CH₂)₄-OTBDPS | C-S | NaH or K₂CO₃, THF or DMF |
Ligand Coupling and Functionalization via Halogen Exchange
The reactivity of the alkylating agent can be enhanced through halogen exchange, a common strategy in organic synthesis. The Finkelstein reaction, involving the treatment of an alkyl bromide with an alkali metal iodide (typically sodium iodide) in acetone, provides an efficient method to convert the alkyl bromide to the corresponding alkyl iodide.
The equilibrium of this reaction is driven by the differential solubility of the sodium halides in acetone; sodium iodide is soluble, whereas the sodium bromide formed precipitates, shifting the equilibrium toward the product according to Le Châtelier's principle. The resulting (4-iodobutoxy)(tert-butyl)diphenylsilane is a more reactive alkylating agent because iodide is a better leaving group than bromide. This increased reactivity allows for subsequent nucleophilic substitution reactions to be performed under milder conditions or with less reactive nucleophiles.
Manipulation of the tert-Butyl(diphenyl)silyl Protecting Group
The tert-butyldiphenylsilyl (TBDPS) group is a cornerstone of modern protecting group chemistry, prized for its substantial steric bulk and high stability across a broad spectrum of reaction conditions. It is significantly more stable than other common silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers, and generally more robust than the tert-butyldimethylsilyl (TBDMS) group, particularly under acidic conditions.
Selective Desilylation Methodologies
Despite its stability, the TBDPS group can be selectively removed under specific conditions, most commonly using a source of fluoride (B91410) ions. The exceptional strength of the silicon-fluorine bond (Si-F bond energy ≈ 142 kcal/mol) is the thermodynamic driving force for the cleavage of the silicon-oxygen bond (Si-O bond energy ≈ 112 kcal/mol).
Common reagents for this transformation include:
Tetrabutylammonium fluoride (TBAF): This is the most frequently used reagent for silyl ether deprotection. It is typically used as a solution in a polar aprotic solvent like tetrahydrofuran (B95107) (THF).
Hydrogen fluoride-pyridine (HF•Py): This reagent is often used for more resistant silyl ethers or when TBAF's basicity is problematic. It offers a less basic alternative for deprotection.
Acidic Conditions: While TBDPS ethers are relatively acid-stable, they can be cleaved under strongly acidic conditions or by using protic acids in alcoholic solvents, such as acetyl chloride in methanol.
The choice of reagent allows for fine-tuning of reaction conditions to achieve selective deprotection in the presence of other sensitive functional groups.
| Reagent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF | 0 °C to room temperature | Most common method; can be basic, potentially causing side reactions. |
| Hydrogen fluoride-pyridine (HF•Py) | Pyridine (B92270)/THF | 0 °C to room temperature | Effective for sterically hindered silyl ethers; less basic than TBAF. |
| Potassium bifluoride (KHF₂) | Methanol | Room temperature | A mild and selective agent, particularly for phenolic silyl ethers. wikipedia.org |
| Acetyl Chloride (catalytic) | Methanol | Room temperature | Mild acidic conditions that tolerate many other protecting groups. |
Orthogonal Protection/Deprotection Strategies in Multistep Synthesis
Orthogonal protection refers to the use of multiple, distinct protecting groups in a single molecule that can be removed under different reaction conditions without affecting the others. This strategy is fundamental to the synthesis of complex molecules, enabling the sequential unmasking and reaction of different functional groups.
The TBDPS group is an excellent component of orthogonal strategies due to its unique stability profile. It is resistant to conditions used to remove many other common protecting groups. For example, a TBDPS ether can remain intact while an acid-labile group like a tert-butoxycarbonyl (Boc) protecting an amine is removed with trifluoroacetic acid, or while a base-labile acetate (B1210297) ester is cleaved with potassium carbonate in methanol. Conversely, the fluoride-mediated cleavage of a TBDPS group will not affect protecting groups that are stable to nucleophiles, such as benzyl (B1604629) (Bn) ethers or acetals. This orthogonality allows chemists to execute complex synthetic sequences with high precision and control. acs.org
| Protecting Group | Typical Cleavage Conditions | Orthogonal to TBDPS? | Rationale |
|---|---|---|---|
| TBDPS | TBAF in THF; HF•Py | - | Reference group |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Yes | TBDPS is stable to acidic conditions used for Boc removal. |
| Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | Yes | TBDPS is stable to catalytic hydrogenation. |
| Acetate (Ac) | K₂CO₃, Methanol | Yes | TBDPS is generally stable to mild basic hydrolysis. |
| tert-Butyldimethylsilyl (TBDMS) | Mild acid (e.g., AcOH) or TBAF | Partially | TBDPS is more stable than TBDMS; selective TBDMS removal is often possible. |
Organometallic Reactions and Cross-Coupling Applications
The carbon-bromine bond in this compound can participate in a variety of organometallic reactions, most notably in the formation of carbon-carbon bonds through cross-coupling catalysis. These modern synthetic methods are highly valued for their efficiency and functional group tolerance. The TBDPS ether is typically stable under the conditions required for these transformations. acs.org
Grignard Reagent Formation: While direct formation of a Grignard reagent by reaction with magnesium metal is possible, it can sometimes be challenging in the presence of other functional groups.
Transition Metal-Catalyzed Cross-Coupling: The compound is an excellent substrate for various palladium- or nickel-catalyzed cross-coupling reactions. These reactions involve the oxidative addition of the alkyl bromide to a low-valent metal center, followed by transmetalation with an organometallic partner and subsequent reductive elimination to form the new C-C bond.
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mit.edu
Negishi Coupling: Coupling with an organozinc reagent, which are often highly reactive and tolerant of functional groups. This method is particularly effective for sp³-sp² or sp³-sp³ bond formation. organic-chemistry.orgwikipedia.orgnih.gov
Kumada Coupling: Involves the use of a Grignard reagent as the coupling partner, typically with a nickel or palladium catalyst. This reaction is powerful but the high reactivity of the Grignard reagent can sometimes limit functional group compatibility. wikipedia.orgorganic-chemistry.orgnih.govacs.org
These cross-coupling strategies allow the TBDPS-protected butoxy fragment to be joined to a wide range of alkyl, vinyl, or aryl partners, making it a valuable building block in synthetic chemistry.
| Reaction Name | Organometallic Reagent (R'-M) | Typical Catalyst | Key Features |
|---|---|---|---|
| Suzuki Coupling | R'-B(OR)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance; stable and accessible reagents. |
| Negishi Coupling | R'-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | Highly reactive nucleophiles; broad scope for C(sp³)-C(sp²) coupling. organic-chemistry.orgwikipedia.org |
| Kumada Coupling | R'-MgX | Ni(dppe)Cl₂, Pd(PPh₃)₄ | Highly reactive nucleophiles; economical but less functional group tolerant. wikipedia.orgorganic-chemistry.org |
Bromine-Lithium Exchange in Organolithium Chemistry
The conversion of the carbon-bromine bond in this compound into a carbon-lithium bond via bromine-lithium exchange is a cornerstone of its application in organometallic chemistry. This reaction transforms the electrophilic alkyl bromide into a highly nucleophilic organolithium reagent, reversing its chemical reactivity (umpolung).
The exchange is typically accomplished by treating the parent compound with a strong organolithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). nih.gov The reaction is extremely fast and is generally performed at very low temperatures, typically -78 °C or lower, in an inert ethereal solvent like diethyl ether or tetrahydrofuran (THF). princeton.edu These cryogenic conditions are crucial to prevent side reactions, such as the decomposition of the organolithium reagent or potential attack on the silyl ether, although the TBDPS group is known for its high stability.
The general transformation is as follows:
Reaction Scheme: Bromine-Lithium Exchange > this compound + R-Li → (4-Lithiated-butoxy)(tert-butyl)diphenylsilane + R-Br
The equilibrium of this exchange lies on the side of the more stable organolithium species. princeton.edu Since the C-Li bond is more stable when the carbon has greater s-character (sp > sp2 > sp3), the exchange between an alkyllithium reagent (sp3) and the alkyl bromide (sp3) is carefully controlled by reaction conditions. The use of t-BuLi is common, and often two equivalents are employed; the first performs the exchange, and the second reacts with the tert-butyl bromide byproduct to form isobutene and isobutane, driving the reaction to completion. nih.gov
The resulting organolithium reagent, (4-(tert-butyldiphenylsilyloxy)butyl)lithium, is a potent nucleophile and strong base. bohrium.com Its synthetic utility is vast, as it can react with a wide array of electrophiles to form new carbon-carbon bonds, making it a key intermediate in the synthesis of complex molecules.
Table 1: Typical Conditions for Bromine-Lithium Exchange
| Parameter | Condition | Purpose |
| Reagent | n-Butyllithium or tert-Butyllithium | To effect the bromine-lithium exchange. |
| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | To dissolve reactants and stabilize the organolithium species. |
| Temperature | -78 °C to -100 °C | To prevent side reactions and decomposition of the reagent. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent quenching of the highly reactive organolithium by oxygen or moisture. |
Precursor in Palladium-Catalyzed Coupling Reactions
The carbon-bromine bond of this compound makes it an excellent precursor for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov This compound can participate in such reactions either by first being converted into an organometallic nucleophile or by acting directly as an electrophilic partner.
As an Organometallic Nucleophile Precursor:
Following the bromine-lithium exchange described previously, the resulting organolithium species can undergo transmetalation with various metal salts (e.g., ZnCl₂, MgBr₂, B(OR)₃) to generate other organometallic reagents. More directly, this compound can be converted into a Grignard reagent, (4-(tert-butyldiphenylsilyloxy)butyl)magnesium bromide, by reacting it with magnesium metal.
These derived organometallic compounds can then participate in classic cross-coupling reactions such as:
Kumada Coupling: Utilizes the Grignard reagent to couple with aryl or vinyl halides. youtube.com
Negishi Coupling: Employs an organozinc reagent, which offers high functional group tolerance.
Suzuki-Miyaura Coupling: Involves an organoboron species, which is stable and has low toxicity.
The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a Palladium(0) complex, followed by transmetalation with the organometallic derivative of our compound, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov
As an Electrophilic Partner:
Alternatively, this compound can act as the electrophile (the R-X component) in cross-coupling reactions. In this role, it couples with a wide range of organometallic nucleophiles. For example, in a Suzuki-Miyaura coupling, it would react with an organoboron compound in the presence of a palladium catalyst and a base. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often crucial for achieving high efficiency, especially with alkyl bromides. nih.gov
This approach is highly valuable for attaching the protected four-carbon chain to aromatic, heteroaromatic, or vinyl systems. The robustness of the TBDPS protecting group is a significant advantage, as it is compatible with the conditions of many palladium-catalyzed reactions. nih.gov
Table 2: Representative Palladium-Catalyzed Coupling Scheme
| Reaction Component | Example | Role |
| Electrophile | This compound | Provides the alkyl backbone. |
| Nucleophile | Arylboronic Acid | Provides the aryl group for coupling. |
| Catalyst | Pd(OAc)₂ / P(t-Bu)₃ | Facilitates the carbon-carbon bond formation. nih.gov |
| Base | K₃PO₄ or Cs₂CO₃ | Activates the organoboron species. |
| Solvent | Toluene or Dioxane | Reaction medium. |
Contemporary Applications of 4 Bromobutoxy Tert Butyl Diphenylsilane in Complex Molecular Architectures
Role in the Synthesis of Ligand-Dependent Target Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-binding ligand. The nature, length, and flexibility of this linker are crucial for the efficacy of the PROTAC.
While specific examples detailing the direct use of (4-Bromobutoxy)(tert-butyl)diphenylsilane in the construction of PROTAC linkers are not extensively documented in publicly available research, its structure is well-suited for such applications. The four-carbon chain can be readily incorporated into the linker backbone, and the terminal bromine allows for attachment to either the protein-binding or the E3 ligase-binding moiety through nucleophilic substitution reactions. The TBDPS-protected alcohol can be deprotected at a later synthetic stage to reveal a hydroxyl group, which can then be used for further functionalization or to connect to the other end of the PROTAC.
The general strategy for incorporating such a building block would involve reacting the bromo-functionalized end with a suitable nucleophile on one of the binding ligands, followed by deprotection of the silyl (B83357) ether and subsequent reaction of the resulting alcohol to complete the bifunctional molecule.
Table 1: Potential Synthetic Utility in PROTAC Linker Construction
| Feature of this compound | Role in PROTAC Linker Synthesis |
| 4-Bromobutyl chain | Provides a flexible alkyl spacer for the linker backbone. |
| Terminal Bromine | Acts as an electrophilic site for coupling with nucleophilic handles on ligands. |
| tert-Butyldiphenylsilyl (TBDPS) ether | Offers robust protection of a terminal hydroxyl group during synthesis. |
This compound is described as a monofunctional intermediate in the synthesis of various bioactive compounds. In the context of PROTACs, it can be used to synthesize monofunctionalized ligands, where the linker component is attached to either the protein of interest (POI) ligand or the E3 ligase ligand before the final coupling step. For instance, the compound could be reacted with a POI ligand to form a ligand-linker intermediate. This intermediate, after deprotection of the silyl ether, would then be ready for conjugation with the E3 ligase ligand to form the final PROTAC. This modular approach is common in the synthesis of PROTAC libraries for optimization studies.
Contributions to Unnatural Amino Acid Synthesis and Bioconjugation
The functional handles present in this compound make it a potentially useful reagent in the field of bioconjugation and for the synthesis of modified amino acids.
The bromoalkyl moiety of this compound can be used to alkylate nucleophilic side chains of amino acids within a peptide or protein, such as the thiol group of cysteine or the amino group of lysine. The TBDPS ether serves to mask a hydroxyl group which could be deprotected post-conjugation to introduce additional functionality or to alter the physicochemical properties of the biomolecule. The steric bulk of the TBDPS group can also influence the local environment of the conjugation site.
There is no specific information available in the searched literature directly linking this compound to the development of metallorganic enzyme hybrids. However, one could envision its use in creating linkers to attach organometallic catalysts to the surface of proteins. The bromo group could be converted to an azide (B81097) or alkyne for click chemistry-based conjugation to a modified protein, while the protected hydroxyl end could be used to chelate a metal center after deprotection.
Precursor in Asymmetric Catalysis Development
The use of this compound as a precursor in the development of asymmetric catalysts is not well-documented in the available literature. In principle, it could be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions. For example, the butoxy chain could be attached to a chiral scaffold, and the terminal functional groups (bromo and protected hydroxyl) could be elaborated to create a bidentate or tridentate ligand capable of coordinating to a metal center and inducing enantioselectivity in a catalytic transformation.
Table 2: Potential Applications in Asymmetric Catalysis
| Component of this compound | Potential Role in Ligand Synthesis |
| Butoxy chain | Forms the backbone of a chiral ligand. |
| Bromo and protected hydroxyl groups | Can be chemically modified to create coordinating atoms for a metal catalyst. |
| tert-Butyldiphenylsilyl group | Can be retained to impart specific steric and electronic properties to the ligand. |
Synthesis of Chiral Tethered Ruthenium(II) and Rhodium(III) Catalysts
The development of "tethered" catalysts represents a significant advancement in asymmetric catalysis. These complexes, where the catalytic metal center is linked to a supporting ligand structure via a flexible chain, often exhibit enhanced stability and catalytic activity. The this compound compound possesses key structural features that make it a suitable candidate for constructing such tethered systems.
The tert-butyldiphenylsilyl (TBDPS) group is a bulky and robust protecting group for alcohols, providing steric hindrance that can influence the stereochemical environment around a catalytic center. The 4-bromobutoxy chain serves as a flexible linker of defined length, with the terminal bromine atom providing a reactive site for attachment to a chiral ligand scaffold.
In the synthesis of a chiral tethered Ruthenium(II) or Rhodium(III) catalyst, the this compound would likely be reacted with a suitable chiral ligand, such as a diamine or an amino alcohol. The bromine atom would undergo nucleophilic substitution by a reactive functional group on the ligand (e.g., an amine or an alcohol), thereby forming the tether. Subsequently, the silyl ether could be deprotected to reveal a hydroxyl group, which could then coordinate to the metal center, or the entire silyl-tethered ligand would be complexed with a suitable metal precursor like [RuCl2(p-cymene)]2 or a Rhodium(III) equivalent. This approach allows for the modular construction of catalysts with tunable steric and electronic properties.
Application in Enantioselective Hydrogenation of Heterocycles
Chiral tethered Ru(II) and Rh(III) catalysts are renowned for their efficacy in the enantioselective hydrogenation of various unsaturated substrates, including challenging heteroaromatic compounds. The hydrogenation of heterocycles is a critical transformation in the synthesis of pharmaceuticals and fine chemicals, as it introduces chirality and creates saturated heterocyclic cores present in many bioactive molecules.
A catalyst derived from this compound would be expected to create a well-defined chiral pocket around the metal center. The bulky TBDPS group, positioned at the end of the tether, would play a crucial role in orienting the substrate as it approaches the catalytic site, thereby dictating the stereochemical outcome of the hydrogenation. The flexibility of the butoxy chain would allow the catalyst to adopt an optimal conformation for efficient catalysis.
Table 1: Potential Substrates for Enantioselective Hydrogenation
| Substrate Class | Example | Product Type |
| Quinolines | 2-Methylquinoline | Chiral Tetrahydroquinolines |
| Isoquinolines | 1-Phenylisoquinoline | Chiral Tetrahydroisoquinolines |
| Indoles | N-Boc-2-phenylindole | Chiral Indolines |
| Pyridines | 2,6-Lutidine | Chiral Piperidines |
The enantiomeric excess (ee) and turnover number (TON) are critical metrics for evaluating the performance of such catalysts. While specific data for a catalyst derived from this compound is not available, related tethered systems have demonstrated excellent performance in these reactions, often achieving high yields and enantioselectivities (>95% ee).
Utility in Radiochemistry and Isotopic Labeling for Molecular Imaging
The field of molecular imaging, particularly Positron Emission Tomography (PET), relies on the synthesis of radiolabeled tracer molecules that can visualize and quantify physiological processes in vivo. The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is a cornerstone of PET radiochemistry due to its favorable decay properties.
Precursor for Radiofluorination Methods
This compound can serve as a valuable precursor for the introduction of ¹⁸F into a molecule. The primary strategy would involve a nucleophilic substitution reaction where the bromide is displaced by [¹⁸F]fluoride. The general scheme for this radiofluorination would be:
This compound + [¹⁸F]F⁻ → (4-[¹⁸F]Fluorobutoxy)(tert-butyl)diphenylsilane + Br⁻
This reaction is typically carried out in the presence of a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2.), and a carbonate base in an aprotic solvent at elevated temperatures. The bulky TBDPS group is generally stable to these conditions, ensuring the integrity of the molecule during the labeling step. The resulting [¹⁸F]fluorinated silyl ether can then be used in subsequent steps to construct more complex radiotracers.
Synthesis of Radiopharmaceuticals for Positron Emission Tomography (PET)
The [¹⁸F]fluorinated intermediate, (4-[¹⁸F]Fluorobutoxy)(tert-butyl)diphenylsilane, is a versatile building block for the synthesis of PET radiopharmaceuticals. The TBDPS protecting group can be selectively removed under mild conditions (e.g., using a fluoride (B91410) source like TBAF or HF-pyridine) to unmask a primary alcohol. This [¹⁸F]fluoroalkoxy alcohol can then be incorporated into a larger biomolecule of interest through various chemical transformations, such as etherification or esterification.
This "prosthetic group" approach is widely used in PET chemistry to label sensitive molecules that may not tolerate direct radiofluorination conditions. The 4-carbon linker provided by the precursor allows for the positioning of the ¹⁸F label at a site that is less likely to interfere with the biological activity of the target molecule.
Table 2: Key Steps in PET Radiopharmaceutical Synthesis
| Step | Description | Key Reagents |
| Radiofluorination | Nucleophilic displacement of bromide with [¹⁸F]fluoride. | [¹⁸F]F⁻, Kryptofix 2.2.2., K₂CO₃ |
| Deprotection | Removal of the TBDPS protecting group. | TBAF or HF-pyridine |
| Conjugation | Attachment of the [¹⁸F]fluoroalkoxy moiety to a target molecule. | Coupling agents (e.g., DCC, EDC) |
| Purification | Isolation of the final radiopharmaceutical. | High-Performance Liquid Chromatography (HPLC) |
This strategy enables the development of novel PET tracers for a wide range of biological targets, including receptors, enzymes, and transporters, which are crucial for the diagnosis and monitoring of various diseases.
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of (4-Bromobutoxy)(tert-butyl)diphenylsilane, providing information on the chemical environment, connectivity, and spatial arrangement of its atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR analysis provides a distinct fingerprint of the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments. The aromatic protons of the two phenyl groups appear in the downfield region between δ 7.66 and 7.36 ppm. The methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) presents as a triplet at approximately δ 3.69 ppm, while the methylene group bonded to the bromine atom (-CH₂-Br) is observed as a triplet at around δ 3.42 ppm. The two central methylene groups of the butyl chain appear as multiplets between δ 1.98 and 1.69 ppm. A prominent singlet at approximately δ 1.05 ppm corresponds to the nine equivalent protons of the tert-butyl group.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |
| 7.66 | dd | 4H | Aromatic (ortho-protons) | 8.0, 1.5 |
| 7.45–7.36 | m | 6H | Aromatic (meta- & para-protons) | - |
| 3.69 | t | 2H | -O-CH₂- | 6.0 |
| 3.42 | t | 2H | -CH₂-Br | 7.0 |
| 1.98 | app dt | 2H | -CH₂-CH₂-Br | 14.5, 7.0 |
| 1.69 | m | 2H | -O-CH₂-CH₂- | - |
| 1.05 | s | 9H | -C(CH₃)₃ | - |
Note: Spectra recorded in CDCl₃ at 400 MHz. Abbreviations: s = singlet, t = triplet, m = multiplet, dd = doublet of doublets, app dt = apparent doublet of triplets.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the spectrum shows distinct signals for each carbon atom. The phenyl carbons are observed in the aromatic region, with signals at approximately δ 135.5, 129.6, and 127.6 ppm. The carbon of the methylene group attached to oxygen (-O-CH₂) resonates at around δ 62.9 ppm, while the carbon bonded to bromine (-CH₂-Br) appears at δ 33.9 ppm. The central methylene carbons of the butyl chain are found at δ 31.0 and 29.4 ppm. The carbon atoms of the tert-butyl group are visible at δ 26.8 ppm (methyl carbons) and a signal for the quaternary carbon is also expected.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 135.5 | Aromatic C |
| 129.6 | Aromatic C |
| 127.6 | Aromatic C |
| 62.9 | -O-C H₂- |
| 33.9 | -C H₂-Br |
| 31.0 | -O-CH₂-C H₂- |
| 29.4 | -C H₂-CH₂-Br |
| 26.8 | -Si-C(C H₃)₃ |
Note: Spectra recorded in CDCl₃ at 101 MHz.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the elemental composition of this compound by measuring its exact mass-to-charge ratio (m/z). The theoretical monoisotopic mass of the compound (C₂₂H₃₁BrOSi) is calculated to be 418.1355 u. Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to yield a measured mass that closely matches this theoretical value, confirming the molecular formula and ruling out other potential elemental compositions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable, providing further evidence for the presence of a single bromine atom in the molecule.
Chromatographic Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.
Flash Column Chromatography
Flash column chromatography is the primary method for the purification of this compound after its synthesis. This technique utilizes a silica (B1680970) gel stationary phase and a non-polar mobile phase to separate the target compound from unreacted starting materials and byproducts. A common eluent system for this purification is a mixture of ethyl acetate (B1210297) and hexane (B92381), with a typical ratio of 3% ethyl acetate in hexane proving effective. The separation is monitored by thin-layer chromatography (TLC), where the compound exhibits a retention factor (Rf) of approximately 0.52 in pure hexane.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the final purity of the compound. For silyl (B83357) ethers like this compound, reversed-phase HPLC is a suitable method. A study on related tert-butyldiphenylsilyl (TBDPS) derivatives demonstrated successful separation using an octylsilyl (C8) reversed-phase column. researchgate.net A typical mobile phase for such an analysis would be acetonitrile, which allows for the efficient elution of these relatively non-polar compounds. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl groups in the molecule absorb UV light. researchgate.net This method can effectively separate the main compound from any minor impurities, allowing for accurate quantification of its purity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for qualitatively monitoring the progress of a chemical reaction. It allows for the swift determination of the presence of starting materials, products, and any potential byproducts. In the context of reactions involving this compound, TLC is crucial for assessing the conversion of reactants to the desired silylated product.
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture). researchgate.net The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value. youtube.com
To monitor a reaction involving this compound, small aliquots of the reaction mixture are taken at different time intervals. These are spotted onto a TLC plate alongside the starting material and sometimes a co-spot (a mixture of the starting material and the reaction mixture). youtube.com The plate is then developed in an appropriate solvent system and visualized.
Stationary Phase: For the analysis of this compound and related compounds, standard silica gel 60 F254 plates are commonly used. The polar nature of the silica gel is key to separating the reactants and products based on their polarity differences.
Mobile Phase: The choice of the mobile phase, or eluent, is critical for achieving good separation. A common solvent system for silyl ethers is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to obtain optimal separation, where the Rf values of the key spots are ideally between 0.2 and 0.8. researchgate.net For instance, a mobile phase of 7:3 hexane:ethyl acetate can provide clear separation for compounds of moderate polarity.
Visualization: Since this compound contains diphenyl groups, it is UV active. This allows for non-destructive visualization under a UV lamp (typically at 254 nm), where the compound will appear as a dark spot against the fluorescent background of the TLC plate. libretexts.org For more sensitive or destructive visualization, various chemical stains can be employed. A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose choice as it reacts with many organic compounds, appearing as yellow spots on a purple background.
Detailed Research Findings
In a representative synthesis of a derivative of this compound, TLC was used to monitor the progress of the reaction. The starting material, a polar alcohol, was reacted with a silylating agent to form the less polar silyl ether product.
The progress of the reaction was monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. The Rf values were calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.
The following data table illustrates the typical progression of such a reaction as monitored by TLC:
Table 1: Reaction Progress Monitored by Thin-Layer Chromatography
| Time (hours) | Starting Material Rf | Product Rf | Observations |
| 0 | 0.25 | - | A single spot corresponding to the starting material is observed. |
| 1 | 0.25 | 0.62 | A faint spot for the product appears, while the starting material spot remains intense. |
| 3 | 0.25 | 0.62 | The intensity of the product spot has increased, and the starting material spot has diminished. |
| 6 | - | 0.62 | The starting material spot is no longer visible, indicating the reaction is complete. |
Mobile Phase: Hexane/Ethyl Acetate (7:3) Visualization: UV light (254 nm) and Potassium Permanganate stain
The data clearly shows the conversion of the more polar starting material (lower Rf) to the less polar product (higher Rf) over time. At the beginning of the reaction (t=0), only the starting material is present. As the reaction proceeds, the product spot becomes more prominent, and the starting material spot fades. The reaction is considered complete when the starting material spot is no longer detectable by TLC.
常见问题
Q. What are the optimal reaction conditions for synthesizing (4-Bromobutoxy)(tert-butyl)diphenylsilane?
The synthesis typically involves nucleophilic substitution using tert-butyl(dimethyl)silyl chloride with 4-bromobutanol derivatives. Key reagents include Cs₂CO₃ (as a base), DMF (solvent), and temperatures of 80°C for 16–18 hours. Purification via column chromatography (e.g., hexane/ethyl acetate gradients) yields the product in 72–95% purity. Monitoring via TLC or HPLC ensures reaction completion .
Q. How is the compound purified post-synthesis, and what challenges arise?
Purification methods include column chromatography (silica gel, hexane/EtOAc) and recrystallization. Challenges include separating byproducts from unreacted starting materials, especially due to the compound’s high lipophilicity. Low-polarity solvents (e.g., ether) are preferred for recrystallization to avoid co-precipitation of impurities .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- 1H/13C NMR : Key signals include δ 1.04 ppm (tert-butyl CH₃), 3.43–4.0 ppm (OCH₂ and BrCH₂), and aromatic protons at 7.25–7.66 ppm.
- HRMS : A sodium adduct [M+Na]+ at m/z 625.1777 confirms the molecular formula (C34H39O3SiBr) .
- TLC/HPLC : Used to assess purity (Rf ~0.51 in hexane/EtOAc) .
Advanced Research Questions
Q. How does halogen substitution (Br vs. I) influence reactivity in cross-coupling reactions?
Bromine offers moderate reactivity in Suzuki-Miyaura couplings compared to iodine analogs, which exhibit faster oxidative addition due to lower bond dissociation energy. However, bromine’s cost-effectiveness and stability make it preferable for large-scale applications. Iodine derivatives (e.g., tert-butyl(4-iodobutoxy)dimethylsilane) are more reactive but prone to undesired side reactions .
Q. What role does the tert-butyl group play in steric hindrance during nucleophilic substitutions?
The bulky tert-butyl group reduces electrophilicity at the silicon center, slowing hydrolysis and unintended silyl ether cleavage. This steric protection is critical in multi-step syntheses (e.g., carbohydrate or natural product derivatization) where selective deprotection is required .
Q. How can contradictory yield data in literature be resolved?
Discrepancies in reported yields (e.g., 24–95%) arise from variations in:
Q. What synthetic strategies leverage this compound in complex molecule assembly?
The compound serves as a protected alcohol intermediate in:
- Diels-Alder reactions : Acts as a dienophile in cycloadditions (e.g., tert-butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane synthesis).
- Glycosylation : Protects hydroxyl groups in carbohydrate chemistry, enabling selective glycosidic bond formation .
Q. How does solvent choice impact stability during storage and reactions?
The compound is moisture-sensitive and should be stored in anhydrous ether or ethyl acetate. Aprotic solvents (DMF, DMSO) enhance solubility in reactions but require strict anhydrous handling. Aqueous workup must be rapid to prevent silyl ether cleavage .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
